

# Comparative Analysis of Endovascular Grafts in Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025



#### Introduction

Endovascular aneurysm repair (EVAR) has become a primary treatment for aortic aneurysms, offering a less invasive alternative to open surgery.[1][2] The landscape of endovascular grafts is diverse, with various designs tailored to different aortic anatomies. These include standard infrarenal stent-grafts, as well as more complex fenestrated, branched, and physician-modified grafts designed for juxtarenal and thoracoabdominal aneurysms.[2][3] This guide provides a comparative overview of the clinical trial outcomes for these different types of endovascular grafts, with a focus on quantitative data, experimental protocols, and logical workflows.

# **Data Presentation: Comparative Clinical Outcomes**

The following tables summarize key performance indicators from various studies on different types of endovascular grafts.

Table 1: Outcomes for Standard EVAR Grafts



| Outcome          | Medtronic Endurant II/IIs                                  | Gore Excluder/Excluder Conformable                         |  |
|------------------|------------------------------------------------------------|------------------------------------------------------------|--|
| Primary Endpoint | Proportion of patients with sac regression ≥5 mm at 1 year | Proportion of patients with sac regression ≥5 mm at 1 year |  |
| Study Design     | Prospective, randomized, dual-<br>arm                      | Prospective, randomized, dual-<br>arm                      |  |
| Follow-up        | 5 years                                                    | 5 years                                                    |  |

Data is based on the ADVANCE Trial protocol, a post-market study. Specific outcome percentages are pending trial completion.

Table 2: Outcomes for Complex Endovascular Grafts

| Graft Type                               | Technical<br>Success Rate                        | Re-<br>intervention<br>Rate (Midterm) | 30-day<br>Mortality             | Key<br>Complications                                |
|------------------------------------------|--------------------------------------------------|---------------------------------------|---------------------------------|-----------------------------------------------------|
| Physician-<br>Modified (PMEG)            | 87% (overall);<br>97% for main<br>renal arteries | 9% (at one year)                      | 0%                              | Major adverse<br>events: 11.9% at<br>30 days        |
| Fenestrated<br>(FEVAR)                   | 82.4%                                            | Varies by study                       | Low                             | Endoleaks, graft migration                          |
| Chimney<br>(chTEVAR)                     | Not specified in provided results                | 20% (in-hospital)                     | 9.5% (overall,<br>two patients) | Retrograde type A dissection, stent graft infection |
| Custom-Made<br>Fenestrated<br>(cmfTEVAR) | Not specified in provided results                | 0% (in-hospital)                      | 0%                              | None reported in the study                          |

# **Experimental Protocols**



The methodologies for the clinical trials cited in this guide generally adhere to the following framework:

### 1. Study Design:

Prospective, Multi-center, Single-Arm or Randomized Controlled Trials: Most studies
evaluating new endovascular grafts are prospective and conducted across multiple medical
centers to ensure a diverse patient population.[4] Single-arm studies are common for novel
devices, while randomized controlled trials are used to compare a new device against an
established one.[4]

### 2. Patient Population:

- Inclusion Criteria: Patients are typically included based on the specific type of aortic
  aneurysm (e.g., abdominal, juxtarenal, thoracoabdominal), aneurysm size, and anatomical
  suitability for the endovascular graft being studied. High-risk patients who are unsuitable for
  open surgery are often candidates for these trials.
- Exclusion Criteria: Patients may be excluded due to factors such as significant thrombus or calcium at the implantation sites, unsuitable arterial anatomy, or allergies to the device materials.

#### 3. Intervention:

- Implantation Procedure: The endovascular graft is implanted via a minimally invasive procedure, typically through the femoral artery. The device is guided to the aneurysm site under fluoroscopic imaging.
- Device Details: The specific type of graft (e.g., bifurcated, fenestrated, branched) is chosen based on the patient's anatomy. For physician-modified grafts, the device is altered by the surgeon prior to implantation to accommodate the patient's specific arterial branching.

## 4. Follow-up:

• Imaging: Patients undergo regular imaging studies, such as CT angiography (CTA), at specified intervals (e.g., 30 days, 6 months, 1 year, and annually thereafter) to assess the graft's position, patency, and the size of the aneurysm sac.[4]



• Clinical Evaluation: Clinical follow-up includes assessment of any adverse events, reinterventions, and overall health status.

### 5. Endpoints:

- Primary Safety Endpoint: This is often defined as the absence of major adverse events within 30 days of the procedure.
- Primary Efficacy Endpoint: This typically includes technical success of the implantation, patency of the graft and any target vessels, and freedom from aneurysm-related mortality and re-intervention within a specified timeframe (e.g., 12 months).

# **Mandatory Visualization**

Below are diagrams illustrating key logical relationships and workflows in the context of endovascular graft clinical trials.





Click to download full resolution via product page



Caption: Workflow for patient enrollment and follow-up in a typical endovascular graft clinical trial.



Click to download full resolution via product page

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Endovascular Stent Grafts for Abdominal Aortic Aneurysms [southcarolinablues.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]



- 3. Aortic Aneurysm Cook Medical Products | Cook Medical [cookmedical.com]
- 4. Frontiers | A prospective, multicenter, single-arm clinical trial cohort to evaluate the safety and effectiveness of a novel stent graft system (WeFlow-JAAA) for the treatment of juxtarenal abdominal aortic aneurysm: A study protocol [frontiersin.org]
- To cite this document: BenchChem. [Comparative Analysis of Endovascular Grafts in Clinical Trials]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12415520#clinical-trial-outcomes-for-k783-0308-endovascular-graft]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com